molecular formula C10H19BO2 B1518723 (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid CAS No. 850567-91-8

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid

Cat. No.: B1518723
CAS No.: 850567-91-8
M. Wt: 182.07 g/mol
InChI Key: QPJWLDFYBBQYSG-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a versatile boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a cyclohexene ring substituted with a tert-butyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting tert-butylcyclohexene with a Grignard reagent (eg

  • Boronic Acid Exchange: Another method involves the exchange reaction of a pre-existing boronic acid with tert-butylcyclohexene under specific conditions to introduce the boronic acid functionality.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation and Reduction: The boronic acid group can undergo oxidation to form borates or reduction to form boronic esters.

  • Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Solvents: Organic solvents such as toluene or tetrahydrofuran (THF) are often used.

  • Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Borates and Boronic Esters: Formed through oxidation and reduction reactions.

Mechanism of Action

Target of Action

The primary target of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, such as this compound, transfers its organic group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical synthesis pathways . The product of this reaction can be used as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and natural products .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its absorption and distribution in biological systems.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biologically active molecules.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert atmosphere and at temperatures below -20°C . This suggests that exposure to oxygen and higher temperatures may affect its stability and reactivity.

Scientific Research Applications

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is extensively used in scientific research due to its versatility:

  • Chemistry: It is a key reagent in cross-coupling reactions, enabling the synthesis of complex organic molecules.

  • Biology: It is used in the development of bioactive compounds and probes for biological studies.

  • Medicine: It plays a role in the synthesis of pharmaceuticals and drug discovery.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the cyclohexene ring.

  • Biphenylboronic Acid: Contains two phenyl rings instead of a cyclohexene ring.

  • Alkylboronic Acids: Similar boronic acid functionality but with different alkyl groups.

Uniqueness: (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is unique due to its cyclohexene ring, which provides additional stability and reactivity compared to simpler boronic acids. This makes it particularly useful in specific synthetic applications where the cyclohexene ring can influence the outcome of the reaction.

Properties

IUPAC Name

(4-tert-butylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h6,8,12-13H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJWLDFYBBQYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656874
Record name (4-tert-Butylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-91-8
Record name B-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
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(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid

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